Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and varies based on the specific functional groups attached to the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the PubChem database provides information on properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area for various compounds .Scientific Research Applications
Synthesis and Antibacterial Activity
- The synthesis of 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles has been reported, starting from Ethyl pyridine-4-carboxylate. These compounds exhibited antibacterial activity, tested against various bacteria with ampicillin as a reference compound (Singh & Kumar, 2015).
Antimicrobial and Antimycobacterial Activities
- Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored. The antimicrobial activity study revealed that most compounds exhibited good to moderate activity (Bayrak et al., 2009).
- Another study focused on the synthesis of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines, demonstrating interesting activity against Mycobacterium tuberculosis H(37)Rv and five clinical isolates. Some compounds showed significant potency, outperforming standard drugs like isoniazid and streptomycin against drug-resistant strains (Navarrete-Vázquez et al., 2007).
Synthesis and Characterization of Heterocyclic Compounds
- Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds were synthesized, highlighting potential hypertensive activity (Kumar & Mashelker, 2007).
- The creation of Zn(II) and Cu(II) complexes using a new 1,3,4-oxadiazole-containing bispyridyl ligand demonstrates the chemical versatility and potential application in creating novel metal–organic frameworks (Zhao et al., 2013).
Optical and Fluorescence Properties
- A study synthesized a series of novel derivatives showing that their fluorescence characteristics in dichloromethane were investigated, providing insights into the optical properties of such compounds (Ge et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVSIVYIQDFJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate |
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